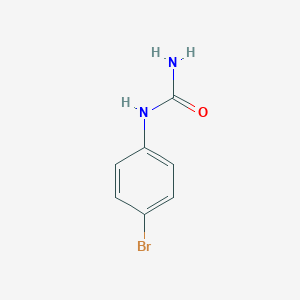

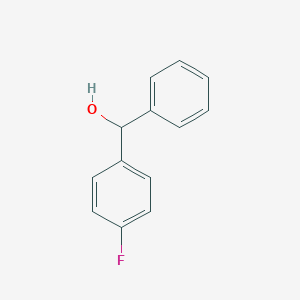

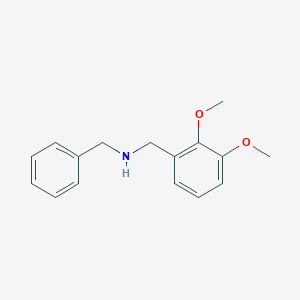

Benzyl-(2,3-dimethoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzylamines are a class of compounds that have significant importance in pharmaceutical chemistry due to their presence in a variety of pharmaceutically active compounds. The interest in benzylamines is driven by their role as privileged structural motifs, which are frameworks commonly found in molecules with high biological activity .

Synthesis Analysis

The synthesis of benzylamines, such as Benzyl-(2,3-dimethoxy-benzyl)-amine, can be achieved through various methods. One notable approach is the iron-catalyzed direct amination of benzyl alcohols, as described in the first paper. This method utilizes a well-defined homogeneous iron complex and employs the borrowing hydrogen methodology to couple benzyl alcohols with simpler amines. This process has been shown to produce a variety of substituted secondary and tertiary benzylamines with moderate to excellent yields. The versatility of this methodology is highlighted by its application in the one-pot synthesis of nonsymmetric tertiary amines and the synthesis of N-benzyl piperidines .

Molecular Structure Analysis

The molecular structure of benzylamines can be influenced by the substituents on the benzene ring. For instance, the paper on N-(3,5-Dimethoxyphenyl)benzamide, although not directly about benzylamines, provides insight into the planarity of the dimethoxyphenyl–amide segment and the angle between the two benzene rings, which could be relevant for understanding the conformation of similar benzylamine derivatives .

Chemical Reactions Analysis

Benzylamines can participate in various chemical reactions, including hydrogen bonding interactions. The study on the benzene–ammonia dimer, while not directly about benzylamines, illustrates the hydrogen-bonding capabilities of amines. Ammonia, a simple amine, can act as both a donor and acceptor in hydrogen-bond interactions, which is a property likely shared by benzylamines. The observed geometry in the benzene–ammonia dimer is similar to amino–aromatic interactions found in proteins, suggesting that benzylamines could engage in similar interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure and the nature of their substituents. For example, the paper on 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine describes how molecules of this compound are linked via hydrogen bonds, leading to the formation of inversion dimers. This indicates that benzylamines can form stable dimeric structures through intermolecular interactions, which could affect their physical properties such as solubility and melting point .

科学的研究の応用

Role of Amine Activators in Acrylic Bone Cements

Amine activators like Benzyl-(2,3-dimethoxy-benzyl)-amine play a crucial role in the curing process of acrylic bone cements, utilized extensively in medical applications such as denture resins and in surgical procedures involving bone cement implantation. Vázquez, Levenfeld, and Román (1998) highlighted the importance of understanding the kinetics, mechanism, and effects of temperature on the curing parameters to mitigate thermal trauma during implantation, underlining the significance of tertiary aromatic amines in biomedical applications of acrylic systems Role of amine activators on the curing parameters, properties and toxicity of acrylic bone cements.

Catalytic Functionalization of Saturated C-H Bonds

Che, Lo, Zhou, and Huang (2011) discussed the catalytic potential of metalloporphyrin in functionalizing saturated C-H bonds, including amination processes relevant to benzyl-(2,3-dimethoxy-benzyl)-amine. Their review covers advancements in organic synthesis through hydroxylation, amination, and carbenoid insertion, showcasing the utility of such catalysts in creating complex molecular structures with high precision Selective functionalisation of saturated C-H bonds with metalloporphyrin catalysts.

Microwave-assisted Synthesis of Benzoxazoles

Özil and Menteşe (2020) focused on the microwave-assisted synthesis techniques for benzoxazoles and their derivatives, presenting an efficient and rapid method for synthesizing chemical compounds including those similar to Benzyl-(2,3-dimethoxy-benzyl)-amine. This review emphasizes the significance of microwave irradiation in enhancing the diversity and speed of chemical synthesis, highlighting its impact on modern chemistry Microwave-assisted Synthesis of Benzoxazoles Derivatives.

Mechanism of β-O-4 Bond Cleavage in Lignin

Yokoyama (2015) explored the acidolysis of lignin model compounds, revealing insights into the chemical behavior and potential applications of Benzyl-(2,3-dimethoxy-benzyl)-amine in lignin degradation. This research provides a foundational understanding of the mechanisms involved in lignin breakdown, with implications for biomass conversion and renewable energy sources Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin. Part 6: A Review.

将来の方向性

特性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-10-6-9-14(16(15)19-2)12-17-11-13-7-4-3-5-8-13/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJCCOMMARAKOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354343 |

Source

|

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,3-dimethoxy-benzyl)-amine | |

CAS RN |

128349-14-4 |

Source

|

| Record name | Benzyl-(2,3-dimethoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)